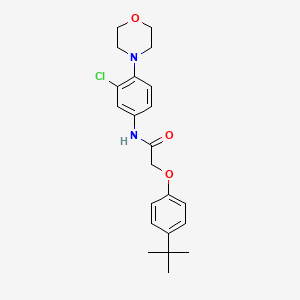![molecular formula C21H13N3O6S B5985762 (5Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-imino-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-1,3-thiazolidin-4-one](/img/structure/B5985762.png)
(5Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-imino-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(5Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-imino-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the benzodioxole, nitrophenyl, and furan rings, contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidinone derivative with a benzodioxole-containing aldehyde and a nitrophenyl-furan derivative. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of the benzodioxole and nitrophenyl groups makes it susceptible to oxidation reactions, leading to the formation of quinones or nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones, nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Nitro-substituted or halogen-substituted derivatives.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of various chemical transformations and the synthesis of novel derivatives.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
The compound has shown promise in preclinical studies as an anti-inflammatory, antimicrobial, and anticancer agent. Its diverse biological activities are attributed to its ability to interact with multiple molecular targets.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The compound exerts its effects through various mechanisms, depending on the biological target. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In the case of receptor modulation, it may interact with the receptor’s binding site, altering its conformation and signaling pathways.
相似化合物的比较
Similar Compounds
- (5Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-imino-5-{[5-(4-methylphenyl)furan-2-YL]methylidene}-1,3-thiazolidin-4-one
- (5Z)-3-(2H-1,3-Benzodioxol-5-YL)-2-imino-5-{[5-(4-chlorophenyl)furan-2-YL]methylidene}-1,3-thiazolidin-4-one
Uniqueness
The compound’s uniqueness lies in the combination of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable candidate for further research and development.
属性
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-yl)-2-imino-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O6S/c22-21-23(14-5-7-17-18(9-14)29-11-28-17)20(25)19(31-21)10-15-6-8-16(30-15)12-1-3-13(4-2-12)24(26)27/h1-10,22H,11H2/b19-10-,22-21? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBHXTFJFIHVOP-OOGFWKSISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])SC3=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])/SC3=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(cyclohexylmethyl)-N-[(2-methylpyrimidin-5-yl)methyl]piperidin-3-amine](/img/structure/B5985680.png)

![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide]](/img/structure/B5985683.png)
![1-[5-Tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine](/img/structure/B5985687.png)

![1-[(4-methoxyphenyl)sulfonyl]-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5985694.png)
![2-[4-(4-Chlorophenyl)-3-cyano-6-cyclopropylpyridin-2-yl]sulfanylacetic acid](/img/structure/B5985707.png)
![2-methyl-5-(4-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-1-piperazinyl)-3(2H)-pyridazinone](/img/structure/B5985712.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5985719.png)
![N-[2-[(2-amino-2-oxoethyl)thio]-7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl]-2-(benzylthio)acetamide](/img/structure/B5985721.png)

![Ethyl (5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B5985726.png)
![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(5-fluoro-2-methoxyphenyl)methanone](/img/structure/B5985753.png)
![4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-3-phenyl-1,3-thiazol-2-one](/img/structure/B5985761.png)
